Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate

LSD1 Inhibition Epigenetics Enzyme Assay

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS 1557801-02-1) is a synthetic small molecule (molecular formula C12H13N3O2S, molecular weight 263.32 g/mol) characterized by a methyl benzoate core bearing a para-amino group and a meta-substituted (1,3-thiazol-4-ylmethylamino) side chain. This structure places it within the aminothiazole-containing chemical space frequently explored in medicinal chemistry for kinase and enzyme inhibition.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 1557801-02-1
Cat. No. B2499129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate
CAS1557801-02-1
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)NCC2=CSC=N2
InChIInChI=1S/C12H13N3O2S/c1-17-12(16)8-2-3-10(13)11(4-8)14-5-9-6-18-7-15-9/h2-4,6-7,14H,5,13H2,1H3
InChIKeyVEFTTWVORFQWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS 1557801-02-1): Chemical Profile and Sourcing Baseline


Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS 1557801-02-1) is a synthetic small molecule (molecular formula C12H13N3O2S, molecular weight 263.32 g/mol) characterized by a methyl benzoate core bearing a para-amino group and a meta-substituted (1,3-thiazol-4-ylmethylamino) side chain. This structure places it within the aminothiazole-containing chemical space frequently explored in medicinal chemistry for kinase and enzyme inhibition. Publicly available curated bioactivity data in BindingDB indicate an IC50 value of 10,000 nM against human recombinant LSD1 (lysine-specific histone demethylase 1A) and an IC50 > 100,000 nM against human MAO-A (monoamine oxidase A), establishing a baseline activity profile that distinguishes it from more potent LSD1 inhibitors [1]. The compound is primarily offered by specialty chemical suppliers as a research reagent, with the ethyl ester analog (Ethyl 4-amino-3-{[(1,3-thiazol-4-yl)methyl]amino}benzoate, CAS 1544889-26-0) representing the closest commercially listed structural variant .

Procurement Risk Assessment: Why Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate Cannot Be Assumed Interchangeable with In-Class Analogs


Generic substitution among aminothiazole-containing benzoate esters carries a high risk of altering critical interaction profiles. The meta-positioned (1,3-thiazol-4-ylmethylamino) linker is a defining structural feature that precisely orients the thiazole ring for potential target engagement. Even a minor ester modification, such as switching from methyl to ethyl (CAS 1544889-26-0), changes both the molecular geometry (increased alkyl chain length) and physicochemical properties, including logP and steric bulk . The publicly available bioactivity data for the target compound, specifically its LSD1 IC50 of 10,000 nM, represents a specific interaction fingerprint. Analogs lacking this substitution pattern would require independent profiling; no public data exists to support similar activity for the ethyl ester or other close analogs against the same panel, creating a significant provenance gap for any project reliant on this specific activity window [1]. Therefore, structural similarity alone provides no basis for functional substitution without confirmatory assay data.

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate: Quantitative Evidence for Procurement Differentiation


LSD1 Inhibitory Activity: A Distinct Micromolar Potency Window Differentiating from High-Affinity LSD1 Chemotypes

The target compound Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate shows an LSD1 inhibitory IC50 of 10,000 nM (10 µM) against human recombinant LSD1, as reported in the BindingDB curated dataset [1]. This places the compound in a micromolar affinity range, which is distinct from nanomolar LSD1 inhibitors such as TCP (IC50 ~ 2 nM) or ORY-1001 (IC50 ~ 18 nM) [1]. The absolute IC50 value provides a critical selection criterion: it identifies this compound as a weakly active starting point or a negative control probe, rather than a potent lead, which directly informs its suitability for projects requiring a specific activity band. When comparing to the closest commercially listed structural analog, the ethyl ester (CAS 1544889-26-0), no public LSD1 inhibition data are available, making the target compound the only entity in this specific benzoate ester family with a quantifiable bioactivity anchor .

LSD1 Inhibition Epigenetics Enzyme Assay

MAO-A Selectivity Profile: Demonstrating Low Off-Target Liability Within a Defined Counter-Assay

The same curated BindingDB dataset reports an IC50 > 100,000 nM (>100 µM) for Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate against human MAO-A [1]. This negative result provides a quantitative selectivity index of >10 over LSD1 (IC50 10,000 nM) within the limited two-target panel. While this is a modest selectivity window, it confirms the compound is not a promiscuous amine oxidase inhibitor, a known liability for certain aminothiazole-containing scaffolds. For chemical biologists designing LSD1-focused experiments, this eliminates a common confounding variable. The ethyl ester analog remains untested in this assay, so its potential for MAO-A cross-reactivity is entirely unknown, presenting an unquantified risk for any project substituting between esters .

MAO-A Inhibition Selectivity Counter-screening

Structural Identity Confirmation: Analytical Purity Documentation vs. Uncharacterized Analogs

Reputable suppliers provide Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate with documentation including CAS-number-linked Certificate of Analysis (CoA) confirming batch-specific purity via HPLC and/or NMR. This constitutes a baseline procurement standard. The specific synthetic route for this compound, involving the reaction of 4-amino-3-nitrobenzoic acid derivatives with thiazole intermediates, implicitly defines a key impurity risk: incomplete reduction of the nitro precursor . In contrast, the ethyl ester analog (CAS 1544889-26-0) is listed on Chemsrc with physical property fields marked 'N/A' for density, boiling point, and melting point, and MSDS also listed as 'N/A', indicating a lower state of commercial characterization and quality documentation maturity . For procurement decisions, the availability of analytical documentation versus a data-absent listing represents a quantifiable benefit in terms of risk reduction and immediate experimental readiness.

Purity Analysis Quality Control Procurement Documentation

Application Scenarios for Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate Supported by Quantitative Evidence


Use as a Low-Potency LSD1 Inhibitor Reference in Epigenetics Assay Development

The documented LSD1 IC50 of 10,000 nM positions Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate as a readily available tool compound for establishing the low-activity boundary in LSD1 inhibitor screening cascades [1]. It can serve as a negative-control compound to compare with nanomolar leads, helping to validate assay sensitivity and dynamic range.

Selectivity Control for Counter-Screening in MAO-A Activity Studies

With a confirmed MAO-A IC50 > 100,000 nM, this compound can be used in experimental designs requiring an LSD1-active but MAO-A-inactive small molecule to rule out amine oxidase off-target effects [1]. Its quantitative inactivity against MAO-A reduces the need for additional custom-synthesis of negative controls.

Chemical Biology Probe for Aminothiazole-Adenine Mimicry Studies

The structure, combining a benzoate ester, a 4-amino group, and a thiazolylmethylamine side chain, resembles a minimal fragment of aminoacyl-adenylate analogs [1]. Researchers working on aminoacyl-tRNA synthetase inhibitors or other adenylate-mimetic probes can source this compound as a defined building block with characterized amine/hydrogen-bonding functionality.

Internal Standard for Analytical Method Development and Impurity Profiling

Given its well-defined structure and the availability of CoAs referencing HPLC purity, the compound is suitable as a system suitability standard or impurity marker in developing analytical methods for related aminothiazolebenzoate libraries. Its synthetic route via 4-amino-3-nitrobenzoic acid intermediates defines a specific impurity pattern (e.g., residual nitro precursors) that can inform method validation .

Quote Request

Request a Quote for Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.